Tetracaine Exhibits 290-Fold Higher Na⁺ Channel Blocking Potency Than Lidocaine in Isolated Peripheral Nerve Preparations
In a direct comparative study using outside-out patch clamp configuration on enzymatically dissociated sciatic nerve fibers of Xenopus laevis, tetracaine demonstrated an IC50 of 0.7 µM for tonic block of voltage-gated Na⁺ channels, compared to lidocaine (204 µM), bupivacaine (27 µM), and procaine (60 µM) [1]. This represents a 290-fold higher potency for tetracaine versus lidocaine, and a 39-fold higher potency versus bupivacaine. The study also measured K⁺ channel block IC50 values: tetracaine 946 µM, lidocaine 1118 µM, bupivacaine 92 µM, demonstrating that tetracaine exhibits greater selectivity for Na⁺ channels over K⁺ channels compared to bupivacaine [1]. Correlation analysis with octanol:buffer partition coefficients (logP0) confirmed that ester-bound local anesthetics, including tetracaine, were more potent in blocking Na⁺ channels than amide drugs within the same lipophilicity range [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for Na⁺ channel tonic block |
|---|---|
| Target Compound Data | Tetracaine: 0.7 µM |
| Comparator Or Baseline | Lidocaine: 204 µM; Bupivacaine: 27 µM; Procaine: 60 µM; Mepivacaine: 149 µM; Etidocaine: 18 µM |
| Quantified Difference | Tetracaine is 290× more potent than lidocaine; 39× more potent than bupivacaine; 86× more potent than procaine |
| Conditions | Outside-out patch clamp on enzymatically dissociated sciatic nerve fibers of Xenopus laevis; external drug application |
Why This Matters
This data enables precise dose calculation for in vitro electrophysiology studies where sodium channel blockade must be achieved without off-target K⁺ channel effects, and supports formulation development where lower molar quantities of active ingredient may be required.
- [1] Bräu ME, Vogel W, Hempelmann G. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na⁺ and K⁺ channels in peripheral nerve. Anesth Analg. 1998;87(4):885-889. View Source
